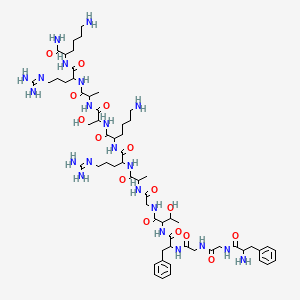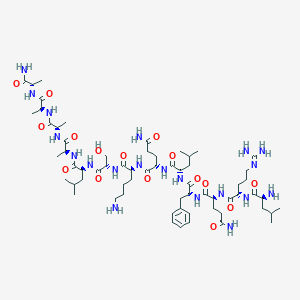
H-Gly-D-Phe-Arg-OH
説明
“H-Gly-D-Phe-Arg-OH” is a tetrapeptide that has been evaluated for its effects in various studies . It is a synthetic derivative of dermorphine, a highly active opioid heptapeptide isolated from the skin of amphibians . The tetrapeptide has shown potent analgesic activity and selective action on μ-opioid receptors .
Synthesis Analysis
The synthesis of peptides like “this compound” often involves solid-phase peptide synthesis, a method that allows for the assembly of peptides in a stepwise manner . The synthesis process can be complex and requires careful control of conditions to ensure the correct sequence and structure of the peptide .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by the sequence of its amino acids and the bonds between them. The peptide’s structure can be analyzed using tools like PepDraw , which can draw the peptide’s primary structure and calculate theoretical peptide properties .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and dependent on the specific conditions of the reaction. The peptide’s reactivity can be influenced by factors such as its structure, the presence of functional groups, and the conditions of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be influenced by factors such as its structure, the nature of its amino acids, and the conditions under which it is studied . For example, peptides can self-assemble into nanostructures and hydrogels, which can have a range of applications in nanomedicine .
科学的研究の応用
Opioid Activities
- H-Tyr-D-Arg-Phe-Gly-OH, a related peptide, has shown significant antinociceptive potency and opioid receptor affinity, contributing to its potent and long-lasting opioid activities. These findings suggest a potential role in pain management and opioid research (Sato et al., 1987).
Peptide Synthesis and Solid Phase Synthesis
- In a study on encephalitogenic fragments of myelin protein, H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH was synthesized using solid phase synthesis, highlighting its role in peptide synthesis research (Suzuki & Sasaki, 1973).
Chemical Reactions with Phenylalanine
- The reaction of OH radicals with phenylalanine in both free and peptide forms, including Gly-Phe-Gly, has been investigated, demonstrating its relevance in understanding the chemical behavior of amino acids in different environments (Galano & Cruz-Torres, 2008).
Random Coil Chemical Shifts in Peptides
- Proton chemical shifts of disordered linear peptides, including H-Gly-Gly-X-Gly-Gly-OH, have been studied, providing insights into the structure and behavior of 'random coil' peptides (Merutka, Dyson, & Wright, 1995).
Structure-Activity Relationship in Peptides
- The structure-activity relationship of opiorphin, a peptide including the sequence H-Gln-Arg-Phe-Ser-Arg-OH, was analyzed, highlighting the significance of certain residues in its biological activity (Rosa et al., 2012).
Enzymatic Peptide Synthesis
- The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized enzymatically, illustrating the application of H-Gly-D-Phe-Arg-OH-related peptides in enzyme-catalyzed peptide synthesis (So, Shin, & Kim, 2000).
Circular Dichroism Studies
- Circular dichroism studies on co-oligopeptides, including H-Gly-Phe-(Gly)n-Trp-Gly-OH, have been conducted, providing insights into the conformational properties of such peptides (Rizzo et al., 1977).
Peptide Inhibition of Thrombin
- Peptide-derived transition state analogue inhibitors of thrombin, such as H-D-Phe-Pro-Arg-Gly-OH, have been synthesized and tested, indicating the potential therapeutic application of these peptides (Jetten et al., 1995).
Collagen Proline Hydroxylation
- The peptide hormone bradykinin, including the sequence H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH, serves as a substrate for collagen proline hydroxylase, which is significant for understanding collagen biosynthesis (Rhoads & Udenfriend, 1969).
Peptide Synthesis and Modification
- The synthesis of H-Val-Val-Val-Pro-Pro-Phe-Leu-OH, a peptide related to this compound, and its taste properties were studied, contributing to the understanding of peptide synthesis and sensory perception (Shinoda, Okai, & Fukui, 1986).
作用機序
将来の方向性
The future directions for research on “H-Gly-D-Phe-Arg-OH” and similar peptides could include further exploration of their potential applications in nanomedicine . This could involve studying their self-assembly properties, their interactions with biological receptors, and their potential as drug delivery systems .
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVSYVJDPCIHH-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









